molecular formula C10H9BrN2O3 B1365879 4-bromo-N-cyclopropyl-3-nitrobenzamide CAS No. 1096842-91-9

4-bromo-N-cyclopropyl-3-nitrobenzamide

Cat. No.: B1365879
CAS No.: 1096842-91-9
M. Wt: 285.09 g/mol
InChI Key: MLKWFRMOGRIXEW-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopropyl-3-nitrobenzamide is a chemical compound with the molecular formula C10H9BrN2O3. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the benzamide moiety, along with bromine and nitro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

    Cyclopropylation: The nitro-substituted intermediate is then reacted with cyclopropylamine to form the desired N-cyclopropyl derivative.

    Amidation: Finally, the compound is subjected to amidation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopropyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: N-Cyclopropyl 4-amino-3-nitrobenzamide.

    Substitution: N-Cyclopropyl 4-methoxy-3-nitrobenzamide.

    Oxidation: N-Cyclopropyl 4-bromo-3-nitrobenzoic acid.

Scientific Research Applications

4-bromo-N-cyclopropyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Materials Science: The compound’s unique structural features make it useful in the synthesis of novel materials with specific electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl 4-bromo-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

    4-Bromo-N-cyclopropyl-3-methoxybenzamide: Another similar compound with a methoxy group.

Uniqueness

4-bromo-N-cyclopropyl-3-nitrobenzamide is unique due to the presence of both bromine and nitro substituents, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c11-8-4-1-6(5-9(8)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKWFRMOGRIXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429363
Record name N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096842-91-9
Record name N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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